molecular formula C12H18F3NO2 B13008858 tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B13008858
M. Wt: 265.27 g/mol
InChI Key: CQCDMYARVPFGQS-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trifluoromethyl group and a tert-butyl ester, which contribute to its distinct chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the trifluoromethyl group, and esterification to form the tert-butyl ester. Common reagents used in these steps include trifluoromethylating agents, protecting groups, and catalysts to facilitate the reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the ester group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the trifluoromethyl group or the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are typically controlled to maintain the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the bicyclic structure allows for specific interactions with biological molecules. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: Similar bicyclic structure but lacks the trifluoromethyl group.

    (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Different bicyclic core and functional groups.

Uniqueness

Tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18F3NO2

Molecular Weight

265.27 g/mol

IUPAC Name

tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C12H18F3NO2/c1-11(2,3)18-10(17)16-6-4-5-7-8(9(7)16)12(13,14)15/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

CQCDMYARVPFGQS-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1[C@@H]2C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.